

TIS108: A Technical Guide to a Novel Strigolactone Biosynthesis Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions.[1][2] The ability to modulate SL biosynthesis is of significant interest for both fundamental plant biology research and agricultural applications. **TIS108**, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone biosynthesis.[2][3][4] This technical guide provides an in-depth overview of **TIS108**, including its mechanism of action, its effects on plant physiology, quantitative data from key experiments, and detailed experimental protocols.

Introduction to TIS108

TIS108 is a synthetic chemical compound identified as a specific inhibitor of strigolactone biosynthesis.[2][5] It was developed through a structure-activity relationship study based on a lead compound, TIS13.[5] **TIS108** has proven to be a valuable chemical tool for studying the physiological functions of strigolactones in a variety of plant species, including rice and Arabidopsis thaliana.[1][3][4]

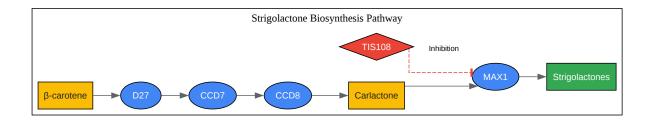
Mechanism of Action



TIS108 functions by inhibiting the production of strigolactones. While the precise molecular target is still under investigation, evidence strongly suggests that TIS108 acts on a cytochrome P450 monooxygenase, likely MAX1 or its homologs (CYP711A family).[1][6] These enzymes are crucial for the conversion of carlactone, a precursor, into various forms of strigolactones.[1] [6] As a triazole derivative, TIS108's inhibitory action is consistent with the known properties of this chemical class to target P450 enzymes.[1] Inhibition of this step in the SL biosynthesis pathway leads to a significant reduction in the endogenous levels of strigolactones, such as 2'-epi-5-deoxystrigol (epi-5DS) in rice.[3][4]

Strigolactone Biosynthesis Pathway and TIS108's Proposed Point of Intervention

The biosynthesis of strigolactones begins with β -carotene and proceeds through a series of enzymatic steps. The diagram below illustrates the key enzymes and intermediates in the pathway, highlighting the proposed site of action for **TIS108**.



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Figure 1: Proposed mechanism of **TIS108** action in the strigolactone biosynthesis pathway.

Physiological Effects of TIS108

Treatment with **TIS108** induces phenotypes that are characteristic of strigolactone-deficient mutants. These effects are consistent across different plant species and can be reversed by the co-application of a synthetic strigolactone analog, GR24, demonstrating the specificity of **TIS108**'s action.[1][3][4]



Key physiological effects include:

- Increased Shoot Branching: Inhibition of SL biosynthesis by TIS108 leads to a significant increase in the number of shoot branches in plants like Arabidopsis.[1][3][4]
- Suppressed Root Hair Elongation: **TIS108** treatment has been shown to repress the elongation of root hairs, a phenotype also observed in SL-deficient mutants.[1]
- Feedback Regulation of Biosynthesis Genes: In Arabidopsis treated with TIS108, the
 expression of SL biosynthesis genes, such as MAX3 and MAX4, is upregulated, likely due to
 a feedback mechanism triggered by SL deficiency.[1][3][4]
- Reduced Germination of Parasitic Weeds: By decreasing the exudation of strigolactones from host plant roots, TIS108 can reduce the germination of parasitic weeds like Striga species.[5][7]

Quantitative Data

The following tables summarize quantitative data from studies on the effects of **TIS108**.

TIS108 Concentration

2'-epi-5-deoxystrigol (epi5DS) Level in Root
Exudates (relative to control)

10 nM

Significantly reduced

Strongly reduced

[5]

Phenotypic Effects of TIS108 on Arabidopsis thaliana



| Treatment | Number of Branches (mean ± SE) | Root Hair Length (relative to control) | Reference |
|----------------------------|--------------------------------------|---|-----------|
| Control (0 µM TIS108) | ~3.5 ± 0.2 | 100% | [8] |
| 3 μM TIS108 | ~5.5 ± 0.3 | Suppressed | [8] |
| 3 μM TIS108 + 5 μM GR24 | ~3.8 ± 0.2 | Rescued | [8] |

Effect of TIS108 on Gene Expression in Arabidopsis

| Gene | Fold Change in Expression (TIS108-treated vs. Control) | Reference |
|------|--|-----------|
| MAX3 | Upregulated | [1][8] |
| MAX4 | Upregulated | [1][8] |
| MAX2 | No significant change | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving TIS108.

Plant Growth and Treatment

Objective: To assess the phenotypic effects of TIS108 on plant growth.

Materials:

- Arabidopsis thaliana (wild-type) seeds
- Murashige and Skoog (MS) medium
- TIS108 (stock solution in acetone or DMSO)



- GR24 (stock solution in acetone or DMSO)
- Petri plates
- Growth chamber

Procedure:

- Sterilize Arabidopsis seeds and sow them on MS agar plates.
- Incorporate TIS108 into the growth medium at the desired final concentrations (e.g., 0, 1, 3, 5 μM). For rescue experiments, also include GR24 (e.g., 5 μM). Ensure the final solvent concentration is consistent across all treatments.
- Stratify the seeds at 4°C for 2-3 days in the dark.
- Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
- After a specified growth period (e.g., 3-4 weeks), measure relevant phenotypic parameters such as the number of primary and secondary rosette branches and root hair length.

Strigolactone Quantification by LC-MS/MS

Objective: To quantify the levels of endogenous strigolactones in plant tissues or exudates following **TIS108** treatment.

Materials:

- Plant tissue (e.g., roots) or root exudates
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Appropriate solvents for extraction (e.g., ethyl acetate)
- Internal standards (e.g., deuterated strigolactone analogs)

Procedure:



- Grow plants (e.g., rice seedlings) in a hydroponic system with or without **TIS108**.
- Collect root exudates or harvest root tissue.
- Perform a liquid-liquid extraction of strigolactones from the samples using a suitable organic solvent.
- Spike the samples with a known amount of an internal standard for accurate quantification.
- Concentrate the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using an LC-MS/MS system equipped with a reverse-phase column.
 Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.
- Quantify the strigolactone levels by comparing the peak areas of the endogenous compounds to that of the internal standard.

Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of **TIS108** on the expression of strigolactone biosynthesis and signaling genes.

Materials:

- Plant tissue (e.g., roots) from control and TIS108-treated plants
- RNA extraction kit
- cDNA synthesis kit
- Real-time PCR system
- Gene-specific primers for target genes (e.g., MAX3, MAX4, MAX2) and a reference gene (e.g., actin)

Procedure:



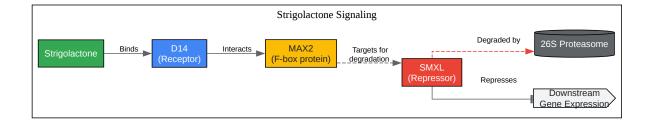
- Harvest root tissue from plants grown under control and TIS108 treatment conditions.
- Immediately freeze the tissue in liquid nitrogen and store at -80°C.
- Extract total RNA from the tissue using a commercial RNA extraction kit.
- Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
- Perform real-time quantitative PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
- Analyze the expression levels of the target genes relative to the reference gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs are provided below.

Simplified Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway, which is indirectly affected by **TIS108** through the depletion of its signaling molecule.



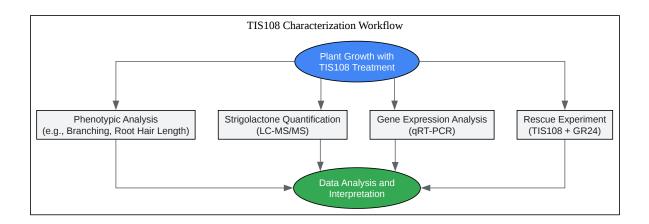
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Figure 2: A simplified overview of the strigolactone signaling pathway.

Experimental Workflow for TIS108 Characterization



The diagram below outlines a typical experimental workflow to investigate the effects of **TIS108**.



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Figure 3: A standard experimental workflow for characterizing the effects of TIS108.

Conclusion

TIS108 is a valuable and specific inhibitor of strigolactone biosynthesis. Its well-characterized effects on plant phenotype and gene expression, coupled with its proposed mechanism of action, make it an indispensable tool for researchers in plant biology and related fields. The data and protocols provided in this guide offer a comprehensive resource for utilizing **TIS108** to further unravel the complex roles of strigolactones in plant growth, development, and interaction with the environment.

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